molecular formula C9H5FO2 B1440449 3-(3-Fluorophenyl)prop-2-ynoic acid CAS No. 705-83-9

3-(3-Fluorophenyl)prop-2-ynoic acid

Cat. No.: B1440449
CAS No.: 705-83-9
M. Wt: 164.13 g/mol
InChI Key: NNOYZYGSKUOROV-UHFFFAOYSA-N
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Description

This compound is a derivative of propiolic acid and features a fluorine atom attached to a phenyl ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-ynoic acid typically involves the reaction of 3-fluorobenzaldehyde with ethynylmagnesium bromide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of alcohols or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring .

Scientific Research Applications

3-(3-Fluorophenyl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)prop-2-ynoic acid
  • 3-(2-Fluorophenyl)prop-2-ynoic acid
  • 3-(3-Chlorophenyl)prop-2-ynoic acid

Uniqueness

3-(3-Fluorophenyl)prop-2-ynoic acid is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications.

Properties

IUPAC Name

3-(3-fluorophenyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOYZYGSKUOROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705-83-9
Record name 3-(3-fluorophenyl)prop-2-ynoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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